molecular formula C23H23FN6O3S B2685937 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-10-0

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2685937
CAS RN: 898368-10-0
M. Wt: 482.53
InChI Key: HEHNYVGTJSWLQT-UHFFFAOYSA-N
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Description

The compound “2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds involves the use of substituted alkyne and substituted azide in tetrahydrofolate (THF) . The specific synthesis process for this compound is not available in the retrieved sources.

Scientific Research Applications

Synthesis and Biological Activities

Microwave-Assisted Synthesis and Biological Evaluation : Compounds containing thiazole, triazole, and piperazine units have been synthesized using microwave-assisted techniques, demonstrating antimicrobial, antilipase, and antiurease activities. These methodologies underscore the potential for rapid synthesis of biologically active compounds which could include the specified compound as part of a broader class of molecules with similar activities (Başoğlu et al., 2013).

Antimicrobial and Antitumor Activities

Antimicrobial Applications : Synthesis efforts targeting 1,2,4-triazole derivatives have highlighted their good to moderate antimicrobial activities against various microorganisms, suggesting the potential utility of the specified compound in antimicrobial applications (Bektaş et al., 2007).

Antitumor Potential : The preparation of 1,2,4-triazole Schiff bases containing bi-(4-fluorophenyl)methylpiperazine groups has been performed, with some compounds showing significant inhibitory activity against tumor cell lines. This suggests that derivatives of the specified compound may also hold promise in antitumor research (Ding et al., 2016).

Mechanism of Action

The compound has shown promising neuroprotective and anti-inflammatory properties. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

properties

IUPAC Name

2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O3S/c1-2-19-25-23-29(26-19)22(31)21(34-23)20(15-3-7-18(8-4-15)30(32)33)28-13-11-27(12-14-28)17-9-5-16(24)6-10-17/h3-10,20,31H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHNYVGTJSWLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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